

Application Notes and Protocols: WY-135 Kinase Assay for IC50 Determination

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Compound of Interest

Compound Name: WY-135

Cat. No.: B15575157

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This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC₅₀) of compounds against **WY-135** kinase. The protocols outlined below are based on established and widely used kinase assay platforms. They are intended to be adapted by researchers to the specific characteristics of **WY-135**.

Introduction

WY-135 is a kinase of interest in drug discovery due to its potential role in various signaling pathways. Quantifying the potency of inhibitory compounds against **WY-135** is a critical step in the development of novel therapeutics. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%, is a key parameter for this assessment. This document details two robust methods for determining the IC₅₀ of inhibitors against **WY-135**: a luminescence-based kinase activity assay (ADP-Glo™) and a fluorescence resonance energy transfer (FRET)-based binding assay (LanthaScreen™).

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and analyzed. Below are template tables for organizing your experimental results.

Table 1: **WY-135** Kinase Activity Inhibition Data (ADP-Glo™ Assay)

Inhibitor Concentration (nM)	Raw Luminescence (RLU)	% Kinase Activity	log(Inhibitor Concentration)
0 (No Inhibitor)	100		
0.1			
1			
10			
100			
1000			
10000			
Positive Control (e.g., Staurosporine)			
Negative Control (No Enzyme)	0		

Table 2: **WY-135** Kinase Binding Inhibition Data (LanthaScreen™ Assay)

Inhibitor Concentration (nM)	FRET Ratio (Emission 665nm / Emission 615nm)	% Inhibition	log(Inhibitor Concentration)
0 (No Inhibitor)	0		
0.1			
1			
10			
100			
1000			
10000			
Positive Control (Known Binder)			
Negative Control (No Kinase)			

Experimental Protocols

The following are detailed protocols for two common methods of determining kinase inhibitor IC₅₀ values.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2] The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[1]

Materials:

- **WY-135** Kinase
- Substrate for **WY-135**

- ATP
- Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT) [3]
- Test Inhibitors and Control Compound (e.g., Staurosporine)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in 100% DMSO.
 - Create a serial dilution of the inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and is typically below 1%.
 - Prepare solutions of **WY-135** kinase and its substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically.
 - Prepare the ATP solution in the kinase reaction buffer. The concentration should be near the K_m of ATP for **WY-135** for competitive inhibitors.
- Kinase Reaction:
 - Add 5 μL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a white, opaque plate.
 - Add 2.5 μL of the **WY-135** kinase solution to each well.
 - Initiate the kinase reaction by adding 2.5 μL of the substrate/ATP mixture to each well.

- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
 - Incubate at room temperature for 40 minutes.[1][5][3]
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1][4]
 - Incubate at room temperature for 30-60 minutes.[1][6]
 - Measure the luminescence using a plate-reading luminometer.[1]
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.[4]
 - Normalize the data by setting the luminescence of the no-inhibitor control as 100% activity and the background as 0% activity.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase.[7][8] An inhibitor will compete with the tracer for the ATP binding site, resulting in a decrease in the FRET signal.[7][9]

Materials:

- GST- or His-tagged **WY-135** Kinase
- LanthaScreen™ Eu-labeled Anti-Tag Antibody (Thermo Fisher Scientific)

- Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test Inhibitors and Control Compound
- Black, low-volume 384-well plates
- FRET-compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in 100% DMSO.
 - Create a serial dilution of the inhibitor in the kinase buffer.
- Assay Assembly:
 - Add 4 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a black plate.
 - Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.
 - Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well to initiate the binding reaction.^[9]
- Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Measure the FRET signal on a plate reader capable of time-resolved fluorescence, exciting at 340 nm and reading emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm) for each well.

- Normalize the data by setting the no-inhibitor control as 0% inhibition and a control with a high concentration of a known binder as 100% inhibition.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized kinase signaling pathway.

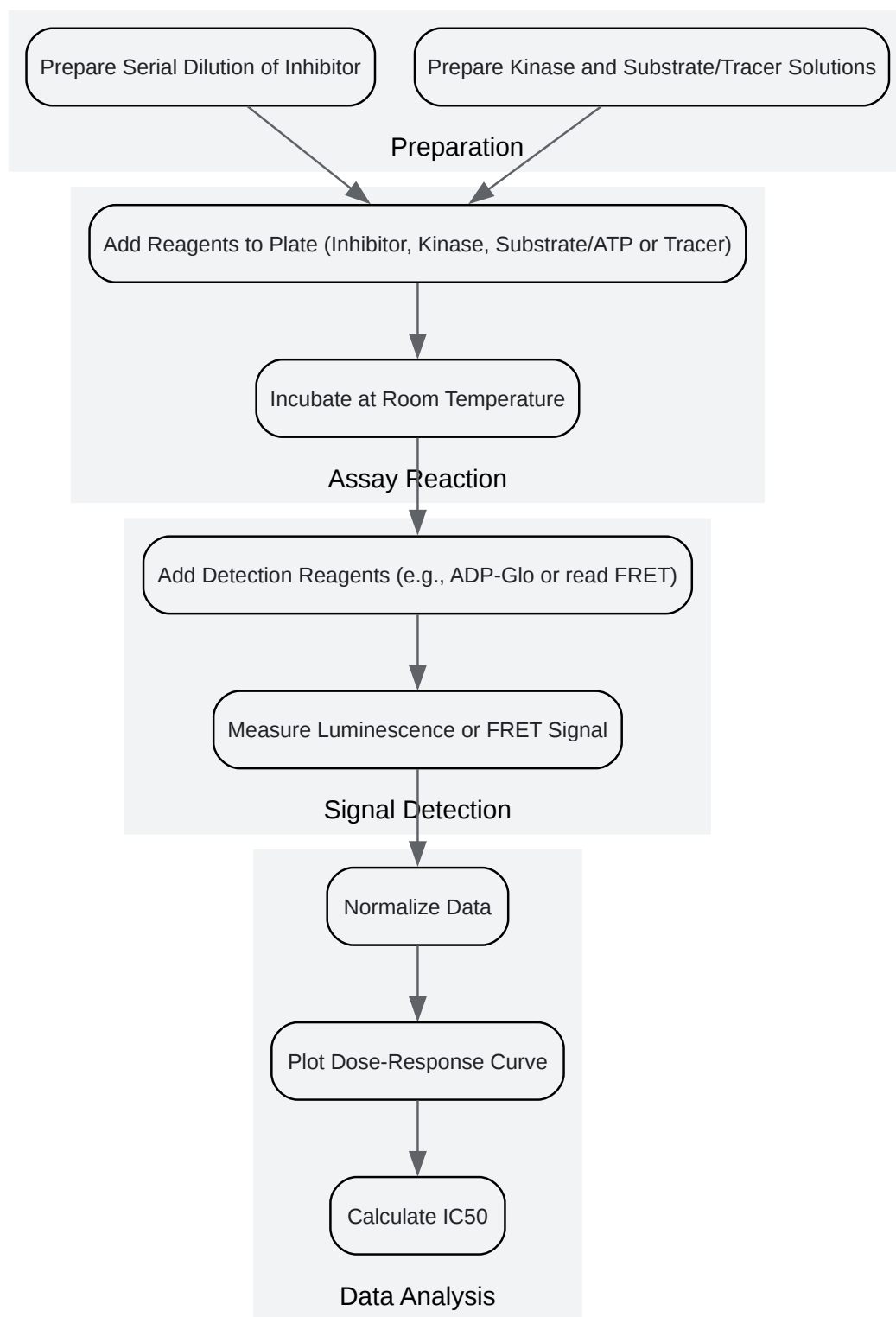


Figure 1: WY-135 Kinase Assay Workflow for IC₅₀ Determination

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Caption: Workflow for IC₅₀ determination of **WY-135** inhibitors.

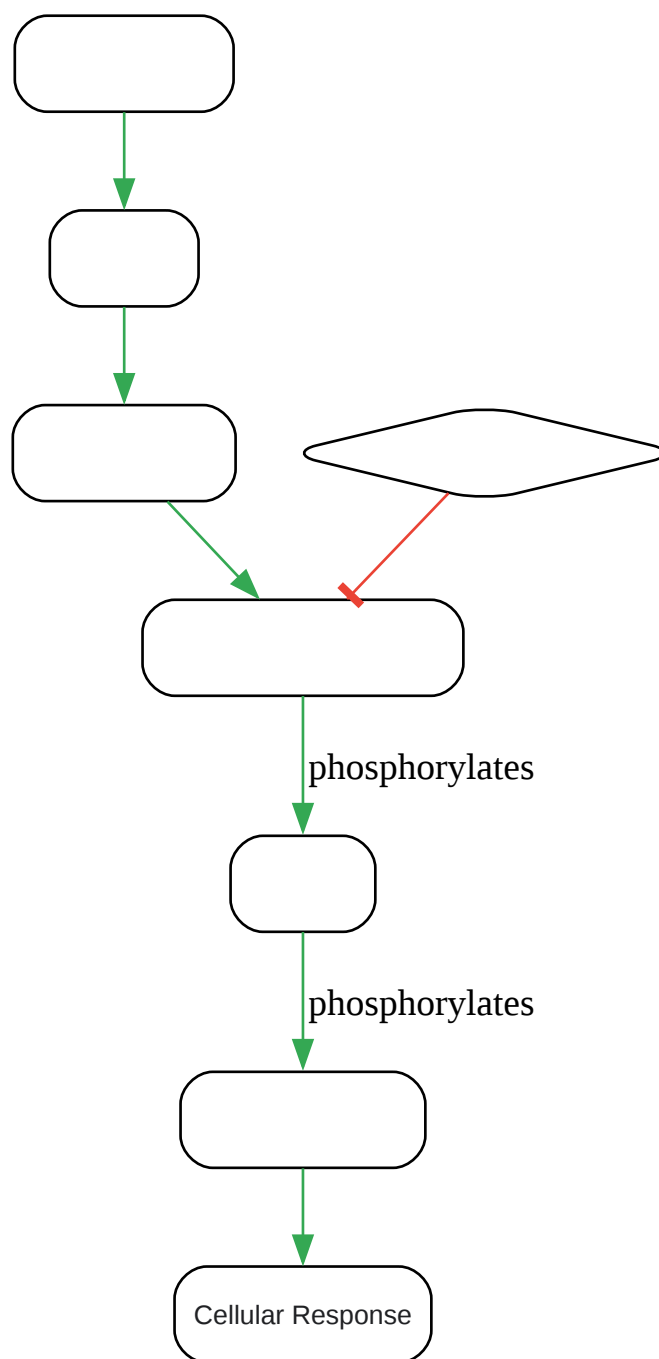


Figure 2: Generalized Kinase Signaling Pathway

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Caption: A generalized kinase signaling cascade involving **WY-135**.

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